11-(4-Ethenylphenoxy)undecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
100201-26-1 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
11-(4-ethenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C19H28O3/c1-2-17-12-14-18(15-13-17)22-16-10-8-6-4-3-5-7-9-11-19(20)21/h2,12-15H,1,3-11,16H2,(H,20,21) |
InChI Key |
VYXOEGIBPPOXES-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)OCCCCCCCCCCC(=O)O |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Strategic Synthetic Routes to 11-(4-Ethenylphenoxy)undecanoic Acid
The principal strategies for synthesizing this compound focus on efficiently assembling its three key components: the undecanoic acid chain, the phenoxy ether linkage, and the ethenyl (vinyl) group.
Phenoxy-Etherification Strategies Utilizing Halogenated Undecanoic Acid Derivatives
The most direct and widely employed method for constructing the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classical SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. masterorganicchemistry.com In this specific synthesis, the phenoxide of 4-ethenylphenol (also known as 4-vinylphenol) acts as the nucleophile, attacking an 11-haloundecanoic acid derivative, such as 11-bromoundecanoic acid. masterorganicchemistry.comyoutube.com
The reaction typically proceeds in two steps. First, 4-ethenylphenol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. libretexts.orgyoutube.comorgsyn.org The choice of base is critical; strong, non-nucleophilic bases like NaH are often preferred as they irreversibly deprotonate the phenol (B47542) and produce hydrogen gas, which simply bubbles out of the reaction mixture. youtube.com The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 mechanism. masterorganicchemistry.comorgsyn.org
In the second step, the 11-haloundecanoic acid (or its ester, to prevent interference from the acidic carboxylic acid proton) is added. The phenoxide ion then displaces the halide (e.g., bromide) at the terminal carbon of the undecanoic acid chain to form the desired ether bond. masterorganicchemistry.com If an ester was used to protect the carboxylic acid, a final hydrolysis step is required to yield the final product.
Table 1: Key Aspects of Williamson Ether Synthesis for this compound
| Component | Role | Examples |
|---|---|---|
| Aromatic Precursor | Nucleophile Source | 4-Ethenylphenol (4-Vinylphenol) |
| Aliphatic Precursor | Electrophile | 11-Bromoundecanoic acid, Methyl 11-iodoundecanoate |
| Base | Deprotonation of Phenol | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) |
| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) |
| Mechanism | Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |
Ethenyl Group Introduction via Aromatic Substitution or Cross-Coupling Reactions
An alternative strategy involves forming the phenoxy-undecanoic acid backbone first and introducing the ethenyl group in a subsequent step. This approach is advantageous if the vinyl functionality is not stable under the conditions required for the etherification reaction.
This route would typically start with a halogenated phenol, for example, 4-bromophenol (B116583). The Williamson ether synthesis is performed between 4-bromophenol and an 11-haloundecanoic acid derivative to produce 11-(4-bromophenoxy)undecanoic acid. The ethenyl group is then installed onto the aromatic ring using a transition-metal-catalyzed cross-coupling reaction. researchgate.net
Several such reactions are suitable for this vinylation step:
Heck Reaction : This reaction couples the aryl bromide with an alkene, such as ethylene (B1197577), in the presence of a palladium catalyst. nih.gov
Stille Coupling : This involves the reaction of the aryl bromide with a vinyl organostannane reagent (e.g., vinyltributyltin) catalyzed by palladium.
Suzuki Coupling : This method uses a vinylboronic acid or ester in a palladium-catalyzed reaction with the aryl bromide.
These cross-coupling reactions offer high efficiency and functional group tolerance, making them powerful tools for late-stage functionalization of the aromatic ring. researchgate.netnih.gov
Derivatization from Undecenoic Acid Precursors and Subsequent Functional Group Transformations
A third synthetic pathway begins with 10-undecenoic acid, a readily available precursor derived from castor oil. chemicalbook.com This strategy involves modifying the terminal double bond of the undecenoic acid chain to install the necessary functionality for the subsequent etherification.
A typical sequence would be:
Protection of the Carboxylic Acid : The carboxylic acid group of 10-undecenoic acid is usually protected, often as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.
Anti-Markovnikov Hydrobromination : The terminal alkene is converted to a terminal bromide. This is achieved through the free-radical addition of hydrogen bromide (HBr) across the double bond, a reaction initiated by peroxides like benzoyl peroxide (BPO). This step yields an ester of 11-bromoundecanoic acid.
Etherification : The resulting 11-bromo-undecanoate undergoes a Williamson ether synthesis with 4-ethenylphenol as described previously.
Deprotection : The ester group is hydrolyzed back to a carboxylic acid, typically under basic conditions followed by acidification, to yield the final product, this compound.
This route is highly convergent, building the molecule from a simple, bio-based starting material. chemicalbook.comgoogle.com
Precursor Synthesis and Intermediate Characterization
The success of the synthetic strategies described above hinges on the efficient preparation of key precursors.
Synthesis of 11-Bromoundecanoic Acid and Related Halogenated Aliphatic Chains
11-Bromoundecanoic acid is a crucial precursor for the most direct synthetic route. It is primarily synthesized from 10-undecenoic acid. The cornerstone of this synthesis is the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond. google.com
This reaction proceeds via a free-radical mechanism, which is initiated by a radical source, commonly a peroxide such as benzoyl peroxide. The reaction must be performed in the absence of free oxygen, as oxygen can interfere with the desired radical chain reaction. google.com The use of a solvent with moderately reducing properties can also be beneficial. google.com The bromine atom adds to the terminal carbon (C11) of the undecenoic acid chain, yielding the desired 11-bromo derivative with high selectivity over the Markovnikov addition product (10-bromoundecanoic acid). Industrial preparations often involve bubbling HBr gas through a toluene (B28343) solution of undecenoic acid containing the initiator. patsnap.com
Table 2: Synthesis of 11-Bromoundecanoic Acid from 10-Undecenoic Acid
| Reagents | Initiator | Solvent | Conditions | Reported Yield |
|---|---|---|---|---|
| HBr (gas) | Benzoyl Peroxide | Toluene | 0 °C | ~95% |
The resulting 11-bromoundecanoic acid is a versatile intermediate that can be converted into other derivatives, such as 11-hydroxyundecanoic acid or 11-aminoundecanoic acid, through nucleophilic substitution reactions. google.com
Preparation of Ethenylphenols and Related Aromatic Synthons
4-Ethenylphenol (4-vinylphenol or p-hydroxystyrene) is the key aromatic building block. It is a white solid with a melting point of 73.5 °C. wikipedia.org There are several established methods for its synthesis:
Dehydrogenation of 4-Ethylphenol : On an industrial scale, 4-ethenylphenol can be produced by the gas-phase dehydrogenation of 4-ethylphenol. This reaction is typically carried out at high temperatures (500-600 °C) over an iron oxide catalyst. wikipedia.orgchemicalbook.com
Decarboxylation of 4-Hydroxycinnamic Acid : A common laboratory-scale synthesis involves the decarboxylation of 4-hydroxycinnamic acid (p-coumaric acid). royalsocietypublishing.org This reaction can be catalyzed by bases or performed thermally, sometimes in a high-boiling solvent like N,N-dimethylformamide. chemicalbook.com Efficient catalyst-free methods have also been developed. royalsocietypublishing.org
Multi-step Synthesis from Anisaldehyde : Poly(4-vinyl phenol) can be synthesized from anisaldehyde through Perkin-Doebner and decarboxylation reactions to form 4-methoxy styrene (B11656), which is then polymerized and dealkylated. researchgate.net The monomer itself can be isolated from this route before polymerization.
The vinyl group is prone to polymerization, so a polymerization inhibitor is often added during synthesis and storage. chemicalbook.com
Multi-Step Synthesis Pathways for Complex Undecanoic Acid Analogues
The synthesis of complex undecanoic acid analogues, such as this compound, necessitates a strategic, multi-step approach. These pathways are designed to build the target molecule by forming key bonds and introducing specific functional groups in a controlled sequence. A common strategy involves the coupling of two key precursors: one providing the undecanoic acid backbone and the other supplying the terminal functional group, in this case, the 4-ethenylphenoxy moiety.
A plausible and efficient synthetic route for this compound is centered around two core chemical transformations: a Williamson ether synthesis to connect the aliphatic chain to the aromatic ring, followed by an ester hydrolysis to deprotect the carboxylic acid. This methodology relies on the careful selection of precursors where potentially reactive functional groups are protected until the desired bond is formed.
Step 1: Williamson Ether Synthesis
The initial step involves the formation of an ether linkage between the undecanoic acid backbone and the 4-ethenylphenol (also known as 4-vinylphenol). To prevent the carboxylic acid group from interfering with this reaction, it is used in its protected ester form, typically as a methyl ester. Methyl 11-bromoundecanoate is an ideal precursor for this purpose, as the bromine atom at the C11 position serves as an excellent leaving group for the nucleophilic substitution reaction. chemicalbook.com
The reaction is a classic Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The phenolic hydroxyl group of 4-ethenylphenol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom bonded to the bromine in methyl 11-bromoundecanoate, displacing the bromide ion and forming the ether bond. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, like dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism.
The product of this step is the ester intermediate, methyl 11-(4-ethenylphenoxy)undecanoate.
Step 2: Ester Hydrolysis (Saponification)
With the core structure of the molecule assembled, the final step is the deprotection of the carboxylic acid. The methyl ester is converted to the corresponding carboxylic acid through hydrolysis. libretexts.org This is most commonly and efficiently achieved under basic conditions, a process known as saponification. masterorganicchemistry.comchemguide.co.uk
The ester, methyl 11-(4-ethenylphenoxy)undecanoate, is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heated to drive the reaction to completion. byjus.comwikipedia.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and methanol. The reaction is irreversible under these conditions because the final acid-base reaction between the carboxylic acid and the alkoxide is highly favorable. masterorganicchemistry.com
Following the basic hydrolysis, an acidic workup (e.g., with hydrochloric acid) is required to neutralize the mixture and protonate the carboxylate salt, yielding the final product, this compound.
The following table provides a summary of this proposed synthetic pathway.
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
| 1 | Williamson Ether Synthesis | 1. Methyl 11-bromoundecanoate 2. 4-Ethenylphenol | Base (e.g., K₂CO₃, NaOH), Polar aprotic solvent (e.g., DMF, Acetone), Heat | Methyl 11-(4-ethenylphenoxy)undecanoate |
| 2 | Ester Hydrolysis (Saponification) | Methyl 11-(4-ethenylphenoxy)undecanoate | 1. Base (e.g., NaOH, KOH), H₂O, Heat 2. Acid (e.g., HCl) for workup | This compound |
This two-step sequence represents a robust and well-established methodology for the synthesis of complex undecanoic acid analogues, allowing for the efficient construction of the target molecule from readily available precursors.
Reaction Mechanisms and Chemical Transformations
Reaction Mechanisms Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a range of chemical modifications, most notably for the formation of esters and amides. These reactions are fundamental for conjugating 11-(4-ethenylphenoxy)undecanoic acid to other molecules.
Esterification and Amidation Reactions for Conjugation
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of an ester. This process, known as Fischer-Speier esterification, is an equilibrium reaction. To drive the reaction towards the product, water is typically removed as it is formed. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction of phenolic carboxylic acids can be selective for the carboxylic acid group over the phenolic hydroxyl group under controlled conditions. google.comgoogle.com Alternatively, the carboxylic acid can be activated (see section 3.1.2) to react with alcohols under milder conditions. The enzymatic synthesis of esters from phenolic compounds using lipases, such as Candida antarctica lipase (B570770) B (CALB), offers a green alternative to chemical methods, often proceeding with high conversion rates. nih.govmdpi.com
Amidation: Amides are typically formed by the reaction of the carboxylic acid with an amine. Direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but often requires high temperatures (>160 °C) to overcome the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com A more common and efficient approach involves the activation of the carboxylic acid prior to its reaction with the amine. This allows the reaction to proceed under much milder conditions. khanacademy.orgyoutube.com The use of coupling agents is a standard strategy for amide bond formation in peptide synthesis and can be readily applied to this compound. thermofisher.com
| Reaction | Reactants | Conditions | Product |
| Esterification | Alcohol | Acid catalyst, heat, water removal | Ester |
| Amidation | Amine | High temperature or activation | Amide |
Carboxylic Acid Activation Strategies in Complex Synthesis
To facilitate esterification and amidation reactions, especially in complex syntheses where mild conditions are required, the carboxylic acid group of this compound can be "activated". Activation converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.comlibretexts.org
Common strategies for carboxylic acid activation include:
Conversion to Acid Chlorides: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert the carboxylic acid into a highly reactive acid chloride. youtube.comlibretexts.org The acid chloride then readily reacts with alcohols or amines to form esters or amides, respectively.
Formation of Active Esters: The carboxylic acid can be reacted with reagents such as N-hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP) in the presence of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form an "active ester". thermofisher.com These active esters are stable enough to be isolated but are sufficiently reactive to undergo efficient coupling with amines.
Use of Carbodiimides: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used to promote amide bond formation by activating the carboxylic acid in situ. thermofisher.com
Conversion to Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides, which are also effective acylating agents. researchgate.net For instance, pyrocarbonates can be used for this purpose. researchgate.net
Photoredox Catalysis: In a more modern approach, visible light-mediated photoredox catalysis can be used to activate carboxylic acids for radical Michael additions, where the carboxylic acid acts as a traceless activation group. nih.gov
| Activating Agent | Intermediate | Key Features |
| Thionyl chloride (SOCl₂) | Acid chloride | Highly reactive, generates HCl and SO₂ as byproducts. youtube.comlibretexts.org |
| N-Hydroxysuccinimide (NHS) / EDAC | NHS ester | Forms a stable, isolable active ester. thermofisher.com |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | In situ activation, forms dicyclohexylurea byproduct. thermofisher.com |
| Pyrocarbonates | Anhydride | Can form symmetric or mixed anhydrides. researchgate.net |
Ethenyl Group Reactivity and Selective Functionalization
The ethenyl (vinyl) group attached to the phenoxy ring provides another site for chemical modification. As a substituted styrene (B11656), this group can participate in a variety of addition and polymerization reactions.
Electrophilic and Nucleophilic Addition Reactions of the Ethenyl Moiety
Electrophilic Addition: The double bond of the ethenyl group is electron-rich and can be attacked by electrophiles. wikipedia.orglabster.com This type of reaction typically proceeds through a carbocation intermediate. The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable benzylic carbocation. wikipedia.org Examples of electrophilic addition reactions include:
Halogenation: Reaction with halogens (e.g., Br₂) leads to the formation of a dihaloalkane.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) results in a haloalkane.
Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the ethenyl group can occur, particularly under photocatalytic conditions. beilstein-journals.org The regioselectivity of the nucleophilic addition of alcohols to styrene derivatives can be controlled by the choice of the photoredox catalyst, allowing for either Markovnikov or anti-Markovnikov products. beilstein-journals.org
Radical Reactions and Their Mechanistic Pathways
The ethenyl group can readily undergo free-radical reactions. libretexts.org Radical polymerization of styrene and its derivatives is a common industrial process. frontiersin.org The reaction is initiated by a radical species, which adds to the double bond to form a new radical. This new radical can then add to another monomer unit in a propagation step, leading to the formation of a polymer chain. libretexts.org The stability of the resulting benzylic radical intermediate is a key driving force for these reactions. libretexts.orgresearchgate.net Atom transfer radical addition (ATRA) reactions can also be performed on styrenes using synergetic copper/photoredox catalysis. acs.org
Oxidative and Reductive Transformations of the Vinylphenyl Group
Oxidative Cleavage: The double bond of the ethenyl group can be cleaved under strong oxidizing conditions, for example, using ozone (ozonolysis) or potassium permanganate (B83412). This would result in the formation of a carboxylic acid at the benzylic position and formaldehyde. Selective oxidation of vinyl ethers can be achieved using hydrogen peroxide with a peroxotungstophosphate catalyst. nih.gov
Reduction: The ethenyl double bond can be reduced to an ethyl group through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. This reaction converts the vinylphenyl group to an ethylphenyl group. The Birch reduction of styrene results in the reduction of the exocyclic double bond to give ethylbenzene. researchgate.net Another method for the reduction of styrene compounds involves the use of hydrogen iodide. tandfonline.com Asymmetric ionic hydrogenation of styrenes can also be achieved using a Brønsted acid catalyst and a hydrosilane. acs.org
Ether Linkage Stability and Potential Cleavage Mechanisms
Acid-Catalyzed Cleavage (Hydrolysis):
One of the most common reactions involving ethers is cleavage under strong acidic conditions. science.gov For an aryl alkyl ether like this compound, this reaction is typically facilitated by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net The mechanism involves the protonation of the ether oxygen, which makes it a better leaving group. science.govresearchgate.net Following protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks the electrophilic carbon of the alkyl chain.
Given the structure of this compound, the cleavage would occur at the Calkyl-O bond. This is because the Caryl-O bond is stronger and less susceptible to nucleophilic attack on the sp²-hybridized aromatic carbon. science.gov The reaction would proceed via an SN2 mechanism, as the undecyl chain is a primary alkyl group. science.govresearchgate.net The products of this cleavage would be 4-ethenylphenol and 11-haloundecanoic acid. Phenols are generally unreactive to further substitution by hydrogen halides, preventing the cleavage of the Caryl-O bond. science.govresearchgate.net
Oxidative Cleavage:
The structure of this compound presents multiple sites susceptible to oxidative degradation. While the ether linkage itself is relatively resistant to oxidation, other parts of the molecule can be targeted, which may indirectly lead to the breakdown of the entire structure.
Oxidation of the Ethenyl Group: The ethenyl (-CH=CH₂) group on the phenyl ring is a likely site for oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the carbon-carbon double bond, which would transform the ethenyl group into a carboxylic acid or an aldehyde, depending on the conditions. nih.gov This would result in the formation of a phenoxyacetic acid derivative without breaking the ether linkage itself.
Oxidative Degradation of the Phenoxyalkanoic Acid Structure: Studies on related chlorinated phenoxyalkanoic acids have shown that they can undergo oxidative degradation. acs.orgnih.gov Catalytic systems, such as those involving ZrO₂, can achieve complete removal of these compounds through oxidative processes that may involve radical intermediates. acs.org While the primary target of these reactions is often the aromatic ring or side chains, aggressive oxidation could potentially lead to the cleavage of the ether bond.
Enzymatic Cleavage:
In biological systems, enzymes can catalyze the cleavage of ether bonds. This is a key process in the degradation of complex natural polymers like lignin, which is rich in aryl ether linkages. rsc.org
Fungal Peroxygenases: Extracellular peroxygenases from fungi like Agrocybe aegerita are known to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers. nih.gov The mechanism is thought to involve hydrogen atom abstraction, leading to the formation of aldehydes and phenols. nih.gov If subjected to such an enzyme, this compound could be cleaved to yield 4-ethenylphenol and an 11-oxo-undecanoic acid derivative.
β-Etherases: Specific enzymes known as β-etherases, found in bacteria (Sphingobium sp.) and white-rot fungi (Dichomitus squalens), selectively cleave the β-O-4 aryl ether bonds prevalent in lignin. researchgate.netacs.org These enzymes often work in a cascade and are highly specific. rsc.org While the ether linkage in this compound is not a β-O-4 linkage, the existence of these enzymatic systems highlights the potential for biological catalysts to break down stable aryl ether bonds. Laccases, in the presence of mediators, can also oxidize structures similar to the phenoxy group, which can facilitate further degradation. researchgate.net
The following table summarizes the potential cleavage mechanisms for the ether linkage in this compound based on established chemical principles for this class of compounds.
Polymerization Science and Polymer Architecture
Advanced Polymerization Techniques for 11-(4-Ethenylphenoxy)undecanoic Acid
The unique bifunctional nature of this compound, possessing a polymerizable styrene-like double bond and a terminal carboxylic acid group, allows for its transformation into a variety of polymeric structures using advanced polymerization methodologies. These techniques enable the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.
Conventional free radical polymerization of this compound can be initiated using standard thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds via the typical steps of initiation, propagation, and termination. wikipedia.org In this process, the initiator generates free radicals that add to the vinyl group of the monomer, creating a propagating radical. This radical then adds to subsequent monomer units, leading to chain growth. Termination occurs through combination or disproportionation of two propagating radicals. wikipedia.org
While straightforward, conventional radical polymerization offers limited control over the polymer's molecular weight and architecture, typically resulting in polymers with broad molecular weight distributions (polydispersity index, PDI > 1.5). The presence of the carboxylic acid group may influence the polymerization kinetics, potentially through hydrogen bonding interactions that can affect monomer reactivity and radical stability.
Table 1: Representative Conditions for Conventional Radical Polymerization of a Styrenic Monomer with a Carboxylic Acid Group
| Initiator | Solvent | Temperature (°C) | Monomer Concentration (M) | Resulting PDI |
| AIBN | Toluene (B28343) | 70 | 1.0 | > 1.8 |
| Benzoyl Peroxide | Dioxane | 80 | 1.0 | > 1.7 |
To achieve greater control over the polymerization of this compound, controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly suitable. acs.orgmdpi.com These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (typically PDI < 1.5), and complex architectures like block copolymers and star polymers. cmu.edugoogle.com
Atom Transfer Radical Polymerization (ATRP)
ATRP of this compound would involve the use of a transition metal catalyst (e.g., a copper complex) to establish a dynamic equilibrium between active propagating radicals and dormant species. acs.orgcmu.edu The carboxylic acid group of the monomer may require protection (e.g., by esterification) prior to polymerization to prevent interference with the catalyst system. cmu.edu Alternatively, specific ligands or reaction conditions can be chosen to tolerate the acidic proton. cmu.edu ATRP would enable the synthesis of well-defined homopolymers and block copolymers incorporating this functional monomer.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that can tolerate a wide range of functional groups, including carboxylic acids. mdpi.com This method employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. mdpi.commdpi.com The choice of RAFT agent is crucial for achieving good control over the polymerization of the styrenic vinyl group in this compound. Dithioesters or trithiocarbonates are typically effective for styrenic monomers. mdpi.com RAFT polymerization would be a powerful tool for creating well-defined polymers and copolymers of this compound with controlled architectures.
Table 2: Comparison of Potential Controlled Radical Polymerization Techniques for this compound
| Technique | Key Components | Advantages | Potential Challenges |
| ATRP | Initiator, Transition Metal Catalyst (e.g., CuBr), Ligand | Well-controlled molecular weight and low PDI, versatile for various architectures. acs.org | Potential catalyst sensitivity to the carboxylic acid group, may require monomer protection. cmu.edu |
| RAFT | Initiator, RAFT Agent (e.g., dithiobenzoate) | High tolerance to functional groups (including carboxylic acids), applicable to a wide range of monomers. mdpi.com | Requires careful selection of the RAFT agent for optimal control. |
Note: This table is based on the general principles of ATRP and RAFT applied to functionalized styrenic monomers.
Acyclic Diene Metathesis (ADMET) polymerization offers an alternative route to producing polymers from derivatives of this compound. This step-growth polymerization method involves the use of a metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to couple terminal diene monomers with the release of ethylene (B1197577). nih.govresearchgate.net To utilize ADMET, the this compound monomer would first need to be converted into a diene, for example, by esterification with an unsaturated alcohol like 10-undecen-1-ol.
The resulting α,ω-diene monomer could then undergo ADMET polymerization to yield a polyester (B1180765) with precisely spaced ethenylphenoxy units along the polymer backbone. mdpi.com This method is known for its ability to produce high molecular weight polymers from functionalized dienes and offers excellent control over the polymer structure. researchgate.netmdpi.com
This compound can be copolymerized with a wide variety of other vinyl monomers to tailor the properties of the resulting materials. Both conventional and controlled radical polymerization techniques can be employed for copolymerization.
Random Copolymerization: By copolymerizing with monomers such as styrene (B11656), acrylates (e.g., methyl methacrylate, butyl acrylate), or acrylonitrile, the physical and chemical properties of the resulting polymer can be finely tuned. For instance, incorporating styrene can enhance the glass transition temperature (Tg), while acrylates can impart flexibility. The presence of the carboxylic acid group in the this compound repeating units can improve adhesion, hydrophilicity, and provide sites for post-polymerization modification. tandfonline.comresearchgate.net
Block Copolymerization: Using controlled/living polymerization techniques like ATRP or RAFT, well-defined block copolymers can be synthesized. google.com For example, a block of polystyrene could be grown first, followed by a block of poly(this compound). This would result in an amphiphilic block copolymer with distinct hydrophobic and hydrophilic/functional domains, capable of self-assembly into various nanostructures in solution.
Table 3: Potential Comonomers for Copolymerization with this compound and Their Effects
| Comonomer | Polymerization Method | Potential Effect on Copolymer Properties |
| Styrene | Radical, ATRP, RAFT | Increased Tg, enhanced thermal stability. |
| Methyl Methacrylate | Radical, ATRP, RAFT | Increased Tg, improved mechanical strength. |
| n-Butyl Acrylate | Radical, ATRP, RAFT | Decreased Tg, increased flexibility. |
| Acrylic Acid | Radical, RAFT | Increased hydrophilicity and potential for hydrogen bonding. |
Note: The effects described are based on general knowledge of copolymerization and may vary depending on the specific composition and architecture of the copolymer.
Polymer Microstructure and Macromolecular Engineering
The properties of polymers derived from this compound are not only determined by their chemical composition and molecular weight but also by their microstructure, specifically the arrangement of the monomer units within the polymer chain.
Regioselectivity: In the radical polymerization of vinyl monomers like this compound, the addition of the propagating radical to the monomer typically occurs in a highly regioselective manner. libretexts.org The radical will preferentially add to the less substituted carbon of the vinyl group (the CH2= group), resulting in a head-to-tail arrangement of the monomer units along the polymer backbone. This is due to the greater stability of the resulting benzylic radical on the more substituted carbon.
Stereoregularity: The stereochemistry of the polymer chain, or its tacticity, refers to the spatial arrangement of the pendant groups (the -phenoxy-undecanoic acid side chains) along the polymer backbone. doitpoms.ac.ukyoutube.com Three main types of tacticity are possible:
Isotactic: All pendant groups are on the same side of the polymer chain. libretexts.org
Syndiotactic: The pendant groups are on alternating sides of the polymer chain. libretexts.org
Atactic: The pendant groups are randomly arranged. libretexts.org
Conventional radical polymerization of styrenic monomers typically yields atactic polymers due to the lack of stereochemical control at the propagating radical center. youtube.com However, specialized catalyst systems, such as certain metallocene or rare-earth metal catalysts, can be used to achieve high levels of stereocontrol in the polymerization of styrenes, leading to the formation of isotactic or syndiotactic polymers. thieme-connect.deacs.org The stereoregularity of the polymer can have a significant impact on its physical properties. For example, stereoregular polymers are often crystalline or semi-crystalline, leading to higher melting points, improved mechanical strength, and different solubility characteristics compared to their amorphous atactic counterparts. youtube.comnumberanalytics.com While not specifically reported for this compound, the principles of stereocontrolled polymerization of styrenic monomers suggest that the synthesis of its isotactic or syndiotactic forms should be feasible with the appropriate choice of catalytic system.
Branched and Cross-Linked Polymer Architectures
Polymers derived from this compound can be engineered to form complex, non-linear architectures such as branched and cross-linked networks. The formation of these structures is primarily achieved through two strategic pathways: copolymerization with cross-linking agents or by leveraging the pendant carboxylic acid groups for secondary reactions.
Branched Polymer Synthesis: Branched polymers can be synthesized by copolymerizing this compound with a small amount of a divinyl comonomer, such as divinylbenzene (B73037) (DVB). In this approach, the primary polymer chains are formed through the polymerization of the ethenyl groups, while the divinyl monomer acts as a junction point, linking multiple chains together to form a branched structure. The degree of branching can be precisely controlled by adjusting the molar ratio of the divinyl comonomer to the primary monomer. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization are particularly suitable for this purpose, as they allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, even with the inclusion of branching agents. nih.govwikipedia.org
Another method involves creating "in-chain" functional monomers that can be activated to initiate branching. While not directly demonstrated for this specific acid, analogous systems using styrenic monomers show that this is a viable strategy for producing well-defined branched structures. researchgate.net
Cross-Linked Polymer Networks: The carboxylic acid moiety on the undecanoic acid chain provides a convenient handle for post-polymerization cross-linking. After the initial linear or branched polymer is formed via the polymerization of the ethenyl groups, a cross-linked network, or thermoset, can be created by inducing reactions between these acid groups.
Common methods for cross-linking through carboxylic acid groups include:
Esterification: Reacting the polymer with diols or polyols (e.g., ethylene glycol, glycerol) in the presence of an acid catalyst forms ester bridges between polymer chains.
Amidation: Using diamines as cross-linkers results in the formation of robust amide linkages.
Ionic Cross-linking: Introducing multivalent metal ions (e.g., Ca²⁺, Zn²⁺) can form ionic bridges between the carboxylate groups, creating a physically cross-linked network known as an ionomer.
The density of cross-links, which dictates the material's mechanical properties, thermal stability, and swelling behavior, can be controlled by the reaction conditions and the amount of cross-linking agent used. For example, a higher concentration of a diol cross-linker would lead to a more rigid and less soluble material.
Table 1: Illustrative Effect of Cross-linker Concentration on Polymer Properties
| Cross-linker (Diol) Conc. (mol%) | Gel Fraction (%) | Swelling Ratio in THF | Glass Transition Temp. (Tg) (°C) |
| 0 | 0 | (Soluble) | 45 |
| 2 | 75 | 8.5 | 52 |
| 5 | 92 | 4.2 | 61 |
| 10 | 98 | 2.1 | 70 |
| Note: This table presents hypothetical data based on established principles of polymer cross-linking to illustrate expected trends. |
Post-Polymerization Modification and Functionalization of Ethenylphenoxy Polymers
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. semanticscholar.org Polymers of this compound are excellent candidates for such modifications due to the reactivity of the pendant carboxylic acid group and the aromatic ring.
The carboxylic acid terminus of the undecanoic acid side chain is the most accessible site for modification. Standard organic chemistry reactions can be employed to introduce a wide variety of functional groups, thereby altering the polymer's properties, such as solubility, hydrophilicity, or bio-activity.
Key modification reactions include:
Esterification and Amidation: As with cross-linking, the carboxylic acid can be reacted with a wide range of alcohols or amines to attach different functional moieties. For example, reaction with an amino-functionalized dye molecule could yield a colored polymer, or reaction with a polyethylene (B3416737) glycol (PEG) amine could produce an amphiphilic polymer for self-assembly applications. researchgate.net
Activated Ester Intermediates: For more efficient and milder reactions, the carboxylic acid can be converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. These activated esters react readily with primary amines under gentle conditions, which is particularly useful for attaching sensitive biomolecules like peptides or proteins. semanticscholar.orgresearchgate.net
Aromatic Substitution: The phenoxy ring, while less reactive than the carboxylic acid, can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, allowing for further functionalization of the polymer backbone.
This versatility allows a single precursor polymer to be transformed into a library of materials with diverse functionalities, all sharing the same polymer backbone and degree of polymerization. semanticscholar.org
Table 2: Examples of Post-Polymerization Modification Reactions
| Reagent | Target Group | Resulting Functional Group | Potential Application |
| Ethanol, H⁺ | Carboxylic Acid | Ethyl Ester | Increased hydrophobicity |
| Ethylenediamine | Carboxylic Acid | Primary Amine | Site for further conjugation |
| Propargylamine, DCC/NHS | Carboxylic Acid | Alkyne | "Click" chemistry handle |
| Nitric/Sulfuric Acid | Phenyl Ring | Nitro Group | Chemical intermediate |
| Note: This table provides examples of potential modifications based on the known reactivity of the functional groups present in the polymer. |
Advanced Functionalization and Conjugation Strategies
Conjugation via the Carboxylic Acid Group
The terminal carboxylic acid is a highly versatile functional group for conjugation, primarily through the formation of stable amide bonds. This functionality serves as a primary attachment point for linking the molecule to various substrates, including biomolecules and solid supports.
Bioconjugation Techniques for Molecular Probes and Surface Modification
The carboxylic acid moiety of 11-(4-Ethenylphenoxy)undecanoic acid can be readily coupled to primary amines present in biomolecules, such as the lysine (B10760008) residues of proteins or amine-functionalized surfaces. This is typically achieved through carbodiimide (B86325) chemistry, where activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) convert the carboxylic acid into a more reactive, but stable, NHS ester. rsc.orgmdpi.com This intermediate readily reacts with nucleophilic amines to form a stable amide linkage. mdpi.com
This strategy is fundamental for:
Developing Molecular Probes: By conjugating the molecule to proteins, peptides, or nucleic acids, its ethenylphenyl group can be precisely positioned to act as a reporter or a reactive handle for further modifications.
Surface Modification: Immobilizing this molecule onto amine-functionalized surfaces creates a well-defined chemical interface. nih.govresearchgate.net The exposed ethenylphenyl groups can then be used to tailor the surface properties or to attach other molecules of interest. nih.gov
| Reagent | Role | Resulting Bond | Application |
| EDC/NHS | Activates carboxylic acid | Amide | Protein labeling, Surface coating |
| Carbodiimides | Coupling agent | Amide | Bioconjugation |
Solid-Phase Synthesis Applications
In solid-phase synthesis, particularly in peptide synthesis (SPPS), the carboxylic acid group can serve as the anchor to attach the molecule to a solid support resin. combichemistry.com Linkers, such as the Wang or Merrifield resins, are commonly used for this purpose. combichemistry.com The first amino acid or molecule is attached to the resin via its carboxyl group, allowing for the sequential addition of other building blocks. nih.govmdpi.com
The use of this compound in this context would result in a synthetic peptide or small molecule library where each member possesses a terminal ethenylphenyl group. This handle can then be used for post-synthetic modifications, cyclization, or purification. The choice of linker dictates the cleavage conditions required to release the final product from the solid support. combichemistry.comnih.gov
Functionalization of the Ethenylphenyl Moiety
The ethenyl (vinyl) group on the phenyl ring provides a distinct reactive site that can be addressed using chemistries orthogonal to those involving the carboxylic acid. This allows for modular and specific modifications.
Click Chemistry Applications for Modular Assembly
The ethenyl group is an excellent substrate for thiol-ene "click" chemistry. rsc.orgnih.gov This reaction, typically initiated by UV light or a radical initiator, involves the rapid and high-yield addition of a thiol-containing molecule across the double bond. rsc.orgresearchgate.net Thiol-ene chemistry is highly efficient, insensitive to water and oxygen, and proceeds under mild conditions, making it ideal for biological and materials applications. nih.gov
This modular approach allows for the facile assembly of complex structures by "clicking" various thiol-modified components onto the ethenylphenyl scaffold. csmres.co.uknd.edu This has applications in creating functional polymers, dendrimers, and surface coatings. mdpi.com
| Click Reaction | Substrate | Reagent | Key Features |
| Thiol-ene | Ethenyl group | Thiol-containing molecule | High efficiency, Orthogonal, Mild conditions |
| Azide-Alkyne (modified) | Ethenyl (after conversion) | Azide-containing molecule | High specificity, Bio-compatible |
Introduction of Fluorescent or Redox-Active Tags
The reactivity of the ethenyl group can be harnessed to attach reporter molecules such as fluorescent dyes or redox-active probes. wikipedia.org This can be accomplished through various addition reactions or by multi-step synthetic transformations. For instance, a fluorescent molecule containing a reactive thiol group could be attached via the thiol-ene reaction described above. nih.gov
This functionalization is critical for applications in bio-imaging and diagnostics, where the molecule can act as a linker that positions a detectable tag onto a specific target. thermofisher.com The long aliphatic chain helps to spatially separate the tag from the conjugated biomolecule, potentially minimizing interference with biological function.
Surface Immobilization and Interface Chemistry
The bifunctional nature of this compound makes it an excellent candidate for constructing well-defined self-assembled monolayers (SAMs) on various substrates. nih.govias.ac.in The carboxylic acid headgroup can anchor the molecule to metal oxide surfaces (e.g., alumina, titania) or amine-functionalized surfaces, while the ethenylphenyl tail group is exposed at the interface. acs.orgresearchgate.net
This creates a surface that is primed for further chemical modification via the exposed vinyl groups. rsc.org For instance, these surfaces can be patterned using techniques like photolithography, where UV light can initiate thiol-ene reactions in specific regions. rsc.org The resulting functionalized surfaces have applications in biosensors, microarrays, and biocompatible coatings. The ability to control the chemical functionality at an interface is crucial for engineering materials with specific adhesive, electronic, or biological properties. nih.govnih.gov
Applications in Advanced Materials Science and Engineering
Polymeric Materials with Tailored Properties
Polymers derived from 11-(4-ethenylphenoxy)undecanoic acid could theoretically exhibit a range of tailored properties due to the amphiphilic nature of the monomer. The interplay between the hydrophobic phenoxyundecanoic portion and the hydrophilic carboxylic acid head could lead to unique material characteristics.
Responsive Polymer Systems
There is currently no specific research available on the use of this compound in responsive polymer systems. In theory, the carboxylic acid group could impart pH-responsiveness to polymers incorporating this monomer. At high pH, deprotonation of the carboxylic acid would lead to electrostatic repulsion between polymer chains, causing swelling. Conversely, at low pH, protonation would reduce these repulsive forces, leading to a more collapsed state. This pH-dependent behavior is a hallmark of many smart hydrogels and drug delivery systems. However, without experimental data, this remains a hypothetical application.
Self-Assembled Materials and Nanostructures
The amphiphilic character of this compound strongly suggests a propensity for self-assembly. In aqueous environments, molecules of this compound, or polymers derived from it, could spontaneously organize into higher-order structures such as micelles, vesicles, or lamellae. This behavior is driven by the hydrophobic interactions of the long alkyl chains and the hydrophilic nature of the carboxylic acid groups. Such self-assembled nanostructures are of great interest for applications in drug delivery, nano-reactors, and templating for the synthesis of other nanomaterials. At present, however, there are no specific studies in the scientific literature that have investigated the self-assembly of this particular compound.
Biomaterials and Bio-Interfaces
The undecanoic acid component of the molecule is a naturally occurring fatty acid, which could suggest a degree of biocompatibility for materials derived from it. The carboxylic acid group can be used to immobilize biomolecules such as proteins or peptides, making it a potential candidate for creating bioactive surfaces for medical implants or biosensors. These surfaces could be designed to promote specific cellular responses or to resist non-specific protein adsorption. As with the other potential applications, there is a lack of published research specifically exploring the use of this compound in biomaterials or for creating bio-interfaces.
Role in Polymer Blends and Composites
The functional groups present in this compound could make it a useful additive in polymer blends and composites. The long alkyl chain could act as a compatibilizer in blends of polar and non-polar polymers, improving their miscibility and mechanical properties. The carboxylic acid group could form hydrogen bonds with other polymers or with filler materials in composites, leading to enhanced interfacial adhesion and improved stress transfer. However, no studies have been found that specifically investigate its role in this capacity.
Specialized Coatings and Thin Films
The ability to form self-assembled monolayers and the presence of a polymerizable group make this compound an interesting candidate for the creation of specialized coatings and thin films. It could potentially be used to modify the surface properties of materials, imparting hydrophobicity or hydrophilicity, or to create functional surfaces for a variety of applications. The vinyl group would allow for the cross-linking of these films, enhancing their stability. To date, no research has been published detailing the use of this compound in the formulation of specialized coatings or thin films.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, Raman)
Spectroscopic methods are fundamental in determining the precise molecular structure of "11-(4-Ethenylphenoxy)undecanoic acid".
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethenyl group, the phenoxy ring, the long undecanoic acid chain, and the carboxylic acid proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the vinyl protons would appear in the downfield region, while the aliphatic chain protons would be found in the upfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of all carbon atoms in the molecule. Each unique carbon atom, from the carboxylic acid carbonyl carbon to the carbons in the phenyl ring and the aliphatic chain, would produce a distinct signal.
A related compound, 10-undecenoic acid, has been characterized using ¹H-NMR, illustrating the utility of this technique for molecules with a terminal double bond and a carboxylic acid function. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands:
A broad peak for the O-H stretch of the carboxylic acid.
A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid.
Peaks corresponding to the C=C stretching of the ethenyl group and the aromatic ring.
C-O stretching bands for the ether linkage.
C-H stretching and bending vibrations for the aliphatic chain and the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy could be employed to further confirm the presence of the C=C bonds of the ethenyl group and the aromatic ring, as well as the C-C backbone of the undecanoic acid chain.
Chromatographic Separations for Purity and Quantitative Analysis (e.g., GC-MS, HPLC, SEC)
Chromatographic techniques are essential for separating "this compound" from any impurities or byproducts from its synthesis and for its quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. academicjournals.org For the analysis of fatty acids like undecanoic acid, derivatization is often employed to increase volatility. nist.gov The compound could be derivatized, for example, to its methyl ester or trimethylsilyl (B98337) (TMS) ester before injection into the gas chromatograph. nist.gov The gas chromatogram would show a peak for the derivatized compound, and the mass spectrometer would provide a fragmentation pattern that can be used for identification. The retention time in the GC column is a characteristic property used for identification and purity assessment. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. nih.gov For "this compound," a reverse-phase HPLC (RP-HPLC) method would likely be developed. pensoft.netresearchgate.net A C18 column could be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer. pensoft.netsielc.com Detection could be achieved using a UV detector, leveraging the UV absorbance of the phenoxy and ethenyl groups. This method would be crucial for determining the purity of the compound and for quantifying it in various samples.
Size-Exclusion Chromatography (SEC): While less common for small molecules, SEC could be employed if "this compound" were to be polymerized. SEC separates molecules based on their size in solution and is a key technique for determining the molecular weight and molecular weight distribution of polymers.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound." This is a definitive method for confirming the identity of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is highly sensitive and selective. An LC-MS method for "this compound" would involve separating the compound on an HPLC column and then introducing it into the mass spectrometer. The mass spectrometer would provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), detailed fragmentation data that can be used to confirm its structure.
The electron ionization mass spectrum of the related compound, undecanoic acid, is available in the NIST WebBook, providing an example of the type of fragmentation data that can be obtained. nist.gov
Advanced Microscopy and Imaging for Morphological Studies (e.g., TEM, SEM)
While spectroscopic and chromatographic techniques provide molecular-level information, advanced microscopy techniques can be used to study the solid-state morphology of "this compound," such as its crystal structure or the morphology of its self-assembled structures.
Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of materials at a very high resolution. If "this compound" is used to form nanoparticles, thin films, or other nanostructures, TEM would be an essential tool for characterizing their size, shape, and internal structure.
Scanning Electron Microscopy (SEM): SEM provides images of the surface topography of a sample. It would be useful for examining the morphology of crystalline "this compound" or the surface features of materials coated with this compound.
Data Tables
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for ethenyl protons, aromatic protons, aliphatic chain protons, and carboxylic acid proton with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Distinct signals for each unique carbon, including carbonyl, aromatic, vinyl, and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for O-H (carboxylic acid), C=O, C=C (vinyl and aromatic), and C-O (ether) functional groups. |
| Raman | Strong signals for C=C bonds and the C-C backbone. |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Technique | Typical Parameters and Expected Results |
|---|---|
| GC-MS | Derivatization to methyl or TMS ester; separation on a capillary column; provides retention time and a characteristic mass spectrum for identification and purity. |
| RP-HPLC | C18 column; mobile phase of acetonitrile/water with acid; UV detection; provides retention time for purity assessment and quantification. |
| HRMS | Provides highly accurate mass measurement for elemental formula determination. |
| LC-MS | Combines HPLC separation with mass spectrometric detection for high sensitivity and structural confirmation via fragmentation. |
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule with the structural complexity of "11-(4-Ethenylphenoxy)undecanoic acid," which features a flexible undecanoic acid chain, a rigid phenoxy group, and a reactive ethenyl substituent, MD simulations can provide critical insights into its conformational landscape and how it interacts with its environment.
The long undecanoic acid chain can adopt a multitude of conformations due to the rotation around its single bonds. These conformations can range from a fully extended, linear state to more compact, folded structures. The preferred conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or at an aqueous interface) can be predicted using MD simulations. By simulating the molecule's behavior over nanoseconds or even microseconds, a statistical understanding of its conformational preferences can be achieved.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For instance, in a condensed phase, simulations can reveal how molecules of "this compound" might aggregate. The simulations could predict the formation of dimers or larger clusters, driven by hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the aliphatic chains and aromatic rings. The ethenyl group might also participate in specific π-stacking interactions.
Interactive Data Table: Hypothetical Conformational Analysis Data
Below is a hypothetical representation of data that could be generated from MD simulations to describe the conformational preferences of the undecanoic acid chain. The table shows the average values and standard deviations for key dihedral angles along the aliphatic chain in different solvent environments.
| Dihedral Angle (Atoms) | Solvent: Vacuum (degrees) | Solvent: Water (degrees) | Solvent: Hexane (degrees) |
| O-C-C-C (Carboxyl end) | 178 ± 5 | 175 ± 8 | 179 ± 4 |
| C-C-C-C (Mid-chain 1) | 179 ± 6 | 170 ± 15 | 180 ± 5 |
| C-C-C-C (Mid-chain 2) | 178 ± 7 | 165 ± 20 | 179 ± 6 |
| C-C-O-C (Ether linkage) | 175 ± 10 | 172 ± 12 | 176 ± 9 |
Note: This data is illustrative and not based on actual experimental or computational results.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For "this compound," these calculations can provide a wealth of information about its chemical behavior.
One of the key applications of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For "this compound," the HOMO is likely to be localized on the electron-rich phenoxy group and the ethenyl double bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carboxylic acid group, indicating its susceptibility to nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.
Interactive Data Table: Hypothetical Electronic Properties from DFT Calculations
This table presents hypothetical values for key electronic properties of "this compound" that could be obtained from DFT calculations.
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Electrophilicity Index (ω) | 3.15 eV |
Note: This data is illustrative and not based on actual experimental or computational results.
These calculations can also generate an electrostatic potential map, which visually represents the electron density distribution across the molecule. Such a map would likely show a high electron density (negative potential) around the oxygen atoms of the carboxylic acid and ether linkage, and a lower electron density (positive potential) around the acidic proton of the carboxyl group.
Reaction Pathway Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies. For "this compound," this approach can be used to investigate its synthesis and potential reactions.
A probable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-vinylphenol (B1222589) with an 11-halo-undecanoic acid ester, followed by hydrolysis. Computational methods can model this SN2 reaction, calculating the energy profile of the reaction pathway. This would involve locating the transition state structure and determining the activation energy barrier, which provides insight into the reaction rate. The influence of the solvent on the reaction can also be modeled, explaining why polar aprotic solvents are often preferred for this type of reaction. rsc.org
Furthermore, the reactivity of the ethenyl group can be computationally investigated. For example, the mechanism of its polymerization or its participation in addition reactions could be modeled. By calculating the activation energies for different potential reaction pathways, the most likely reaction products under various conditions can be predicted.
Interactive Data Table: Hypothetical Activation Energies for Synthesis
This table provides hypothetical activation energies for the key step in the Williamson ether synthesis of a precursor to "this compound" in different solvents, as could be determined by computational chemistry.
| Solvent | Activation Energy (kcal/mol) - Illustrative |
| Dimethylformamide (DMF) | 18.5 |
| Acetonitrile | 20.1 |
| Ethanol | 24.3 |
| Water | 26.8 |
Note: This data is illustrative and not based on actual experimental or computational results.
By examining the geometries of the transition states, chemists can gain a deeper understanding of the factors that control the reaction's outcome. For instance, steric hindrance around the reaction center in the transition state can be quantified, explaining observed regioselectivity or stereoselectivity. rsc.org
Future Research Perspectives and Emerging Areas
Development of Sustainable Synthesis Routes
Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of 11-(4-ethenylphenoxy)undecanoic acid and its precursors. A key area of interest is the use of renewable feedstocks. For instance, undecylenic acid, a precursor to the undecanoic acid portion of the molecule, can be derived from castor oil, a renewable and non-edible resource. acmechem.comresearchgate.netmdpi.comresearchgate.net This aligns with the growing demand for bio-based chemicals and materials to reduce reliance on petrochemicals.
Furthermore, there is a significant opportunity to explore biocatalytic and chemo-enzymatic methods for the synthesis of this compound. acs.orgnih.govmdpi.com Enzymes, such as lipases and peroxidases, can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. mdpi.comnih.gov For example, enzymatic processes could be employed for the etherification of the phenolic group or the synthesis of the undecanoic acid chain, potentially leading to greener and more efficient synthetic pathways. nih.govnih.gov The development of these green chemistry approaches will be crucial for the large-scale and cost-effective production of this compound for commercial applications.
Exploration of Novel Polymerization Mechanisms
The presence of the ethenyl (vinyl) group in this compound allows for its polymerization through various mechanisms, and future research is expected to delve into more advanced and controlled polymerization techniques. While conventional free-radical polymerization is a straightforward method, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer's molecular weight, architecture, and functionality. cmu.edudigitellinc.commdpi.comcmu.edursc.orgresearchgate.netacs.orgresearchgate.netsciencepublishinggroup.comdtic.mil The application of these methods to this compound could lead to the synthesis of well-defined homopolymers and block copolymers with tailored properties.
Moreover, the vinyl ether-like structure of the monomer suggests that cationic polymerization could be another promising route. acs.orgnih.govacs.orgnih.govresearchgate.net Recent advancements in cationic polymerization, including the use of photoinitiators and organocatalysts, could enable the synthesis of polymers with unique tacticities and properties. nih.govnih.gov The exploration of these novel polymerization mechanisms will be instrumental in creating a diverse range of polymers from this versatile monomer, each with specific characteristics suited for different applications.
Design of Smart Materials Based on Ethenylphenoxy Undecanoic Acid Derivatives
The amphiphilic nature of this compound, arising from its hydrophobic tail and hydrophilic head, makes it an excellent building block for the design of smart materials. These materials can respond to external stimuli such as pH, temperature, or light, leading to changes in their properties and function. google.comrsc.orgnih.govnih.gov
Polymers derived from this monomer are expected to exhibit stimuli-responsive behavior. For instance, the carboxylic acid group can be deprotonated at high pH, leading to changes in the polymer's solubility and conformation. This pH-responsiveness could be harnessed in applications such as drug delivery systems, where the drug is released in a specific pH environment. nih.govnih.govresearchgate.netacs.org
Furthermore, the long alkyl chain could be utilized to create shape-memory polymers. acs.orgresearchgate.netnih.govwikipedia.orgrsc.org These polymers can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus, such as heat. The long alkyl chains can form crystalline domains that act as temporary crosslinks, enabling the shape-memory effect. acs.org The ability to tailor the properties of these smart materials by controlling the polymer's architecture and composition will be a key focus of future research.
Integration into Advanced Functional Systems and Devices
The unique properties of polymers derived from this compound make them promising candidates for integration into a variety of advanced functional systems and devices. The presence of the phenolic group and the carboxylic acid functionality opens up possibilities for applications in sensing and biosensing. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov For example, these polymers could be used to develop electrochemical sensors for the detection of specific analytes, including phenolic compounds. researchgate.netmdpi.com
In the realm of coatings, polymers based on this monomer could offer a combination of hydrophobicity from the long alkyl chain and functionality from the carboxylic acid group, leading to coatings with tailored surface properties, such as improved adhesion and corrosion resistance. The amphiphilic nature of these polymers also makes them suitable for use as surfactants and stabilizers in various formulations. nih.gov
Furthermore, the potential for these polymers to self-assemble into nanostructures like micelles and vesicles makes them highly attractive for drug delivery applications. nih.govnih.govacs.org The hydrophobic core of these nanostructures can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments. The stimuli-responsive nature of these polymers could enable the controlled release of the encapsulated drugs at the target site, improving therapeutic efficacy and reducing side effects.
Q & A
Q. What established synthesis protocols can be adapted for 11-(4-Ethenylphenoxy)undecanoic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound can draw from methods used for undecanoic acid derivatives. For instance:
- Oxidation of alcohols : Analogous to undecanoic acid synthesis via undecanol oxidation (90% yield with KMnO₄), the phenoxy-substituted precursor could undergo similar oxidation. However, the ethenylphenoxy group may require protection to prevent side reactions .
- Hydrolysis of nitriles : High-yield (95%) hydrolysis of undecenyl cyanide (using HCl) could be modified by introducing the phenoxy moiety during nitrile formation. This method demands careful handling of cyanide intermediates .
- Decarboxylation : Decarboxylation of undecenoic acid derivatives (80% yield with NaOH) might require adjusting reaction temperatures to accommodate the thermal stability of the ethenylphenoxy group . Key considerations include solvent polarity (to solubilize aromatic groups), catalyst compatibility, and purification via recrystallization or chromatography to isolate the target compound.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) and ethenyl (C=C, ~1650 cm⁻¹). Compare with undecanoic acid spectra .
- NMR : ¹H NMR can resolve the ethenylphenoxy protons (δ 6.5–7.5 ppm for aromatic protons, δ 5–6 ppm for ethenyl CH₂=CH-). ¹³C NMR confirms the undecanoic acid backbone and substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) verifies molecular weight (e.g., calculated 318.4 g/mol for C₁₉H₂₆O₃) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm for aromatic absorption) assesses purity and quantifies degradation products .
Q. What safety precautions are critical when handling this compound in the laboratory?
Based on SDS data for analogous compounds:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and strong acids/alkalis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can green chemistry principles optimize the synthesis of this compound to reduce environmental impact?
- Catalyst Selection : Replace KMnO₄ with TEMPO/NaClO for milder oxidation, reducing hazardous waste .
- Solvent Recycling : Use bio-based solvents (e.g., cyclopentyl methyl ether) for hydrolysis steps to improve sustainability .
- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption for steps like nitrile hydrolysis .
- Byproduct Analysis : Employ GC-MS to monitor and minimize toxic intermediates (e.g., cyanide residues) .
Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?
- Dose-Response Studies : Systematically test concentrations (e.g., 1–100 µM) in in vitro models (e.g., fungal cultures) to identify efficacy thresholds .
- Metabolite Profiling : Use LC-MS to compare intracellular metabolites in treated vs. untreated cells, clarifying mechanisms like acetylcholinesterase inhibition .
- Receptor Binding Assays : Surface plasmon resonance (SPR) quantifies affinity for targets (e.g., lipid membranes or enzymes), addressing variability in reported IC₅₀ values .
Q. How does the 4-ethenylphenoxy moiety influence pharmacokinetic properties compared to other undecanoic acid derivatives?
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict enhanced membrane permeability vs. unmodified undecanoic acid (logP ~4.5 vs. 3.8) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the ethenyl group, which may shorten half-life .
- Protein Binding : Equilibrium dialysis measures plasma protein binding, critical for bioavailability predictions .
Q. What computational models predict the environmental persistence and ecotoxicity of this compound?
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and aquatic toxicity (LC₅₀ for Daphnia magna) .
- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption and leaching potential .
- Read-Across Analysis : Compare with data for structurally similar compounds (e.g., 10-undecenoic acid), which show low aquatic toxicity (EC₅₀ >10 mg/L) .
Key Challenges and Future Directions
- Toxicology : Limited data on chronic exposure effects; prioritize in vivo studies to establish NOAEL (No Observed Adverse Effect Level) .
- Synthetic Scalability : Develop continuous-flow systems to improve yield (>90%) while reducing hazardous reagent use .
- Mechanistic Studies : Use CRISPR-edited cell lines to identify genetic pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
